Cas no 15375-56-1 (a-Methyl-phenothiazine-10-ethanal)

a-Methyl-phenothiazine-10-ethanal structure
15375-56-1 structure
Product Name:a-Methyl-phenothiazine-10-ethanal
CAS No:15375-56-1
MF:C15H13NOS
MW:255.334822416306
CID:1060345
PubChem ID:12715271
Update Time:2025-07-09

a-Methyl-phenothiazine-10-ethanal Chemical and Physical Properties

Names and Identifiers

    • α-Methyl-phenothiazine-10-ethanal
    • 1-phenothiazin-10-ylpropan-2-one
    • A-METHYL-PHENOTHIAZINE-10-ETHANAL
    • Phenothiazin-10-yl-2-propanone
    • α-Methyl-phenothiazi
    • 1-(10H-Phenothiazin-10-yl)-2-propanone
    • 10-(2-oxopropyl)phenothiazine
    • 10-(2-propanone)phenothiazine
    • 10-< Propanon-(2)-yl> -phenothiazin
    • 1-phenothiazin-10-yl-propan-2-one
    • FT-0672173
    • SureCN9423724
    • 1-(10H-Phenothiazin-10-yl)-2-propanone (ACI)
    • 2-Propanone, 1-phenothiazin-10-yl- (8CI)
    • 2-Propanone, phenothiazin-10-yl- (6CI)
    • AKOS011299086
    • 1-(10H-Phenothiazin-10-yl)-2-propanone; Phenothiazin-10-yl-2-propanone
    • SCHEMBL9423724
    • 15375-56-1
    • alpha-Methyl-phenothiazine-10-ethanal
    • VWFAVAHPOGSRSX-UHFFFAOYSA-N
    • 1-(10H-PHENOTHIAZIN-10-YL)PROPAN-2-ONE
    • DTXSID50507791
    • a-Methyl-phenothiazine-10-ethanal
    • Inchi: 1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3
    • InChI Key: VWFAVAHPOGSRSX-UHFFFAOYSA-N
    • SMILES: O=C(CN1C2C(=CC=CC=2)SC2C1=CC=CC=2)C

Computed Properties

  • Exact Mass: 255.07178521g/mol
  • Monoisotopic Mass: 255.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 45.6Ų

a-Methyl-phenothiazine-10-ethanal Pricemore >>

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SHENG KE LU SI SHENG WU JI SHU
sc-483136-500mg
α-Methyl-phenothiazine-10-ethanal,
15375-56-1
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¥2858.00 2023-09-05

a-Methyl-phenothiazine-10-ethanal Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Solvents: Acetonitrile ;  48 h, rt → 80 °C; overnight, heated
Reference
Design, synthesis, and validation of a novel [11C]promethazine PET probe for imaging Abeta using autoradiography
Whitmore, Clayton A.; Boules, Mariam I.; Behof, William J.; Haynes, Justin R.; Koktysh, Dmitry; et al, Molecules, 2021, 26(8),

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Mercuric sulfate
Reference
Synthesis of some metabolites of promethazine
Clement, Bernd; Beckett, Arnold H., Archiv der Pharmazie (Weinheim, 1981, 314(8), 716-22

a-Methyl-phenothiazine-10-ethanal Raw materials

a-Methyl-phenothiazine-10-ethanal Preparation Products

Additional information on a-Methyl-phenothiazine-10-ethanal

Comprehensive Analysis of a-Methyl-phenothiazine-10-ethanal (CAS No. 15375-56-1): Properties, Applications, and Industry Insights

a-Methyl-phenothiazine-10-ethanal (CAS No. 15375-56-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the phenothiazine derivatives family, known for their diverse biological activities and utility in material science. The presence of the ethanal (aldehyde) functional group at the 10-position and a methyl substitution at the alpha position distinguishes it from other phenothiazine analogs, offering distinct reactivity and functional versatility.

In recent years, the demand for phenothiazine-based compounds has surged, driven by their applications in drug discovery, photovoltaic materials, and organic electronics. Researchers are particularly interested in a-Methyl-phenothiazine-10-ethanal due to its potential as a building block for antipsychotic agents and antioxidant formulations. Its molecular structure allows for facile modifications, enabling the synthesis of novel derivatives with tailored properties. This adaptability aligns with current trends in precision medicine and green chemistry, where customized molecular designs are prioritized.

The synthesis of CAS No. 15375-56-1 typically involves multi-step organic reactions, including Friedel-Crafts alkylation and Vilsmeier-Haack formylation, to introduce the aldehyde group selectively. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm its purity and structural integrity. These methods are critical for ensuring compliance with pharmaceutical-grade standards, a topic frequently searched by quality control professionals and regulatory bodies.

From an industrial perspective, a-Methyl-phenothiazine-10-ethanal is often discussed in forums focusing on scalable synthesis and cost-effective production. Manufacturers are exploring catalytic processes and flow chemistry to optimize yields and reduce environmental impact—a response to the growing emphasis on sustainable chemical manufacturing. Additionally, its role in developing non-linear optical materials (NLOs) for optoelectronic devices has made it relevant in renewable energy discussions, particularly in solar cell technology.

Safety and handling protocols for a-Methyl-phenothiazine-10-ethanal are another area of interest. While not classified as hazardous under standard regulations, proper storage conditions (e.g., protection from light and moisture) are recommended to maintain stability. This aligns with broader industry queries about chemical storage best practices and degradation prevention—topics frequently explored in laboratory management blogs and material safety guidelines.

In conclusion, CAS No. 15375-56-1 represents a compelling case study in the intersection of medicinal chemistry and advanced materials. Its adaptability, coupled with rising demand for high-performance organic compounds, positions it as a valuable subject for ongoing research. As industries continue to prioritize innovation and sustainability, compounds like a-Methyl-phenothiazine-10-ethanal will likely remain at the forefront of scientific and commercial exploration.

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